3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Description
This compound features a pyrazole ring substituted with an amino group at position 5 and a 3,4-dimethylphenyl group at position 2. The pyrazole is linked to a 1λ⁶-thiolane-1,1-dione moiety, a five-membered sulfone ring. Notably, it is listed as a discontinued product (CAS: 1258639-83-6), indicating challenges in development or commercial viability .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-3-4-12(7-11(10)2)14-8-15(16)18(17-14)13-5-6-21(19,20)9-13/h3-4,7-8,13H,5-6,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHACCWJBGCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione , with the molecular formula and a molecular weight of 305.4 g/mol, represents a novel research chemical with potential biological applications. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl derivatives with pyrazole intermediates. The process can be optimized through various methods to improve yield and purity. The compound is characterized by its unique thiolane structure, which may contribute to its biological activity.
Biological Activity
Research into the biological activity of this compound indicates several promising properties:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties. Its ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications in diseases related to oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions. Its mechanism may involve the modulation of cyclooxygenase enzymes, similar to other pyrazole derivatives .
- Anticancer Potential : Some derivatives of pyrazole compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines remains an active area of investigation .
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various pyrazole derivatives using assays such as DPPH and ABTS radical scavenging assays. Results indicated that certain modifications in the pyrazole structure significantly enhanced antioxidant activity compared to standard antioxidants .
- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of pyrazole derivatives in vitro and in vivo. The results showed that these compounds could effectively reduce inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory diseases .
- Anticancer Activity Assessment : A series of compounds derived from pyrazole were tested for their cytotoxic effects on different cancer cell lines. The findings revealed that some compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 g/mol |
| Purity | Typically >95% |
| Antioxidant IC50 | Varies by derivative |
| Anti-inflammatory Activity | Significant inhibition |
| Anticancer Activity | IC50 in micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Pharmaceuticals (Celecoxib Analogs)
Celecoxib-related compounds, such as 4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Related Compound C), share a pyrazole core but differ in substituents and appended groups. Key differences include:
- Sulfonamide vs. Thiolane-dione : Celecoxib derivatives feature a benzenesulfonamide group linked to the pyrazole, enhancing polarity and hydrogen-bonding capacity. In contrast, the thiolane-dione moiety in the target compound introduces a cyclic sulfone, which may reduce polar surface area (PSA) and improve membrane permeability .
- Substituent Effects : The trifluoromethyl group in celecoxib analogs increases metabolic stability and lipophilicity, whereas the dimethylphenyl group in the target compound may enhance aromatic interactions but reduce electronegativity .
Table 1: Structural and Property Comparison
Pyrazole-Based Agrochemicals
Compounds like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) share the pyrazole core but are optimized for pesticidal activity. Key distinctions include:
- Electron-Withdrawing Groups: Fipronil uses cyano and sulfinyl groups to enhance reactivity toward insect GABA receptors. The target compound lacks these groups, likely reducing pesticidal potency .
- Bioavailability : The thiolane-dione group may improve oral bioavailability compared to fipronil’s sulfinyl moiety, as lower PSA correlates with better absorption .
Thiolane-Dione Derivatives
- 3-(Phenylamino)-1λ⁶-thiolane-1,1-dione (CAS: 35889-69-1): This analog replaces the pyrazole with a phenylamino group. It has a lower molecular weight (162.15 g/mol) and higher density (1.49 g/cm³) compared to the target compound, which likely has a molecular weight >300 g/mol.
- 3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride : Incorporates a piperazine-sulfonyl group, increasing solubility and basicity. This highlights the versatility of the thiolane-dione scaffold in drug design .
Research Findings and Challenges
- Synthetic Routes : The target compound’s synthesis may involve cyclocondensation of hydrazines with diketones, analogous to methods used for pyrazole derivatives in . However, the discontinued status suggests scalability or purity issues .
- Bioavailability : The compound’s rotatable bond count (~8) and PSA (~80 Ų) align with Veber’s criteria for good oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų). This contrasts with celecoxib analogs, which have higher PSA due to sulfonamide groups .
- Toxicity and Stability : The dimethylphenyl group may introduce metabolic liabilities (e.g., CYP450 oxidation), while the sulfone group could enhance stability compared to sulfonamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
